molecular formula NaBF4<br>BF4Na B150129 Sodium tetrafluoroborate CAS No. 13755-29-8

Sodium tetrafluoroborate

Cat. No.: B150129
CAS No.: 13755-29-8
M. Wt: 109.8 g/mol
InChI Key: KGJZTOFHXCFQIV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that it may interact with enzymes, proteins, and other biomolecules that have affinity for these decomposition products.

Cellular Effects

It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), which is expressed in the thyroid and other tissues . This suggests that this compound may have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that the effects of this compound may change over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), suggesting that it may have dose-dependent effects on NIS-expressing tissues .

Metabolic Pathways

It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that this compound may be involved in metabolic pathways involving these salts.

Transport and Distribution

It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may be transported and distributed via mechanisms involving these crystals.

Subcellular Localization

It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may localize to subcellular compartments or organelles that have affinity for these crystals.

Preparation Methods

Comparison with Similar Compounds

Sodium tetrafluoroborate can be compared with other similar compounds such as:

  • Potassium Tetrafluoroborate (KBF₄)
  • Ammonium Tetrafluoroborate (NH₄BF₄)
  • Lithium Tetrafluoroborate (LiBF₄)

Uniqueness:

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.

Properties

IUPAC Name

sodium;tetrafluoroborate
Source PubChem
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InChI

InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KGJZTOFHXCFQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NaBF4, BF4Na
Record name Sodium tetrafluoroborate
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DSSTOX Substance ID

DTXSID9021477
Record name Sodium tetrafluoroborate
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Molecular Weight

109.80 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS]
Record name Borate(1-), tetrafluoro-, sodium (1:1)
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Record name Sodium fluoborate
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CAS No.

13755-29-8
Record name Sodium tetrafluoroborate
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Record name Sodium fluoborate
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Record name Sodium tetrafluoroborate
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Record name Borate(1-), tetrafluoro-, sodium (1:1)
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Record name Sodium tetrafluoroborate
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Record name SODIUM FLUOBORATE
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Q & A

A: While [] investigates the antitumor activity of a nano sodium tetrafluoroborate (III) compound against human chronic myeloid leukemia (K742) cells, the specific mechanism of action is not elucidated. Further research is needed to understand how NaBF4 contributes to the observed anticancer effects.

A: [] explores the antibacterial activity of a nano this compound (III) compound, but it doesn't confirm if NaBF4 alone is responsible for this activity. The observed effect could be due to the nano formulation or other components in the synthesized compound.

ANone: The molecular formula of this compound is NaBF4, and its molecular weight is 109.81 g/mol.

ANone: Common spectroscopic techniques used to characterize NaBF4 include:

  • IR spectroscopy: Identifies functional groups and bonding characteristics. [, , , , , ]
  • UV/Vis spectroscopy: Provides information on electronic transitions and light absorption properties. []
  • 11B-NMR spectroscopy: Characterizes the boron environment within the molecule. []
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]

A: [] shows that adding NaBF4 to alkaline-silicate electrolytes during plasma electrolytic oxidation of magnesium alloys enhances the corrosion resistance of the protective layer formed. This improvement is attributed to the incorporation of boron and fluorine, likely in the form of Mg(BF4)2, primarily within the barrier layer.

A: [] studied NaBF4 solutions in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and found that electrical conductivity increases with temperature. This relationship is well-described by the Vogel–Fulcher–Tammann equation.

ANone: Yes, NaBF4 is an effective catalyst for various organic reactions. For example, it catalyzes the synthesis of:

  • Bis(indolyl)methanes: Through electrophilic substitution reactions of indoles with aldehydes and ketones under solvent-free conditions. []
  • 3,4-Dihydropyrimidin-2(1H)-ones and thiones: Through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea. []

A: [] demonstrates that NaBF4 promotes high stereoselectivity in the intramolecular carbofluorination of internal α,β-ynones using Selectfluor. This stereoselectivity arises from the chelation between the tetrafluoroborate anion and the aldehyde oxygen, acting as a directing group.

A: [] utilizes molecular dynamics simulations to analyze the microstructure, IR spectrum, and rotational dynamics of water molecules in NaBF4/water mixtures. The study reveals how water molecule behavior and hydrogen-bond interactions are affected by varying NaBF4 concentrations.

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